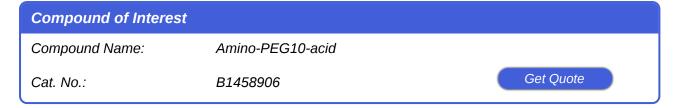


# Physical and chemical characteristics of Amino-PEG10-acid

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Amino-PEG10-acid: Properties, Reactions, and Applications

## Introduction

Amino-PEG10-acid is a heterobifunctional molecule belonging to the polyethylene glycol (PEG) class of linkers. It features a discrete PEG length of ten ethylene glycol units, flanked by a terminal primary amine group (-NH2) on one end and a carboxylic acid group (-COOH) on the other. This structure provides a hydrophilic, flexible, and defined-length spacer arm, making it an invaluable tool in bioconjugation, pharmaceutical sciences, and the development of complex therapeutic modalities. Its dual, orthogonal reactivity allows for the sequential and controlled linkage of two different molecules, a critical feature for researchers in drug delivery, antibodydrug conjugate (ADC) development, and Proteolysis Targeting Chimera (PROTAC) synthesis. This guide provides a comprehensive overview of its characteristics, reactivity, and key experimental applications.

## **Core Physical and Chemical Characteristics**

The fundamental properties of **Amino-PEG10-acid** are summarized below. These values are critical for calculating reaction stoichiometries, determining appropriate solvents, and establishing storage protocols.



Property	Data	Reference(s)
IUPAC Name	1-amino- 3,6,9,12,15,18,21,24,27,30- decaoxatritriacontan-33-oic acid	[1]
Synonyms	NH2-PEG10-COOH, Amino- PEG10-propionic acid	[1]
CAS Number	2170987-85-4 (Free base), 196936-04-6 (HCl salt)	[1][2][3]
Molecular Formula	C23H47NO12	
Molecular Weight	529.62 g/mol	
Exact Mass	529.3098 u	
Purity	Typically >95% to >98% (Varies by supplier)	
Appearance	White solid	-
Solubility	Soluble in Methanol (MeOH), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). The PEG spacer enhances solubility in aqueous media.	_
Storage Conditions	Long-term: -20°C; Short-term: 0 - 4°C. Store in a dry, dark environment.	-

# **Reactivity and Chemical Applications**

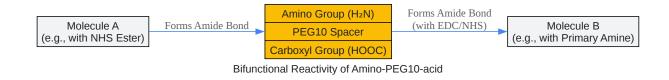
**Amino-PEG10-acid** is defined by its heterobifunctional nature, which allows for directed, stepwise conjugation reactions. The primary amine and the carboxylic acid can be addressed with distinct chemical strategies.



- Amino Group (-NH2) Reactivity: The terminal primary amine is nucleophilic and readily
  reacts with electrophilic groups such as activated esters (e.g., N-hydroxysuccinimide esters),
  isothiocyanates, and the carboxyl groups of other molecules (in the presence of activators)
  to form stable amide or thiourea bonds.
- Carboxylic Acid (-COOH) Reactivity: The terminal carboxyl group can be activated to form a
  more reactive species. Using carbodiimide chemistry, such as with 1-ethyl-3-(3dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), it can be
  converted into an NHS ester, which then efficiently reacts with primary amines to form a
  stable amide bond.

This dual reactivity makes it a cornerstone linker in several advanced applications:

- Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody, benefiting from the PEG spacer's ability to improve solubility and pharmacokinetic properties.
- PEGylation: It is used for the PEGylation of proteins, peptides, and oligonucleotides, which can enhance their stability, prolong circulation half-life, and reduce immunogenicity.
- PROTACs: It serves as a flexible linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of proteins.



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**Figure 1.** Bifunctional conjugation strategy using **Amino-PEG10-acid**.

# **Key Experimental Protocols**

The following sections detail generalized protocols for common applications of **Amino-PEG10-acid**. Researchers should optimize molar ratios, reaction times, and purification methods for their specific molecules.



# Protocol 1: Amide Coupling via the Carboxylic Acid Moiety (EDC/NHS Chemistry)

This protocol describes the activation of the carboxylic acid on **Amino-PEG10-acid** and its subsequent conjugation to an amine-containing molecule.

#### Materials:

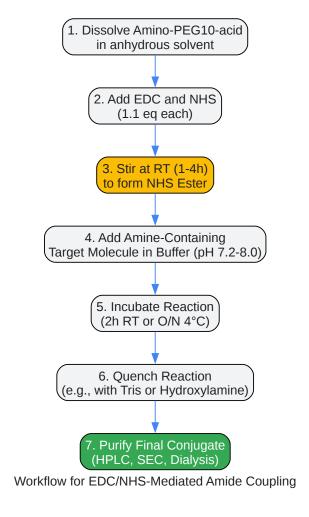
- Amino-PEG10-acid
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Anhydrous solvent (e.g., DMF, DMSO)
- · Amine-containing target molecule
- Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
- Quenching reagent (e.g., hydroxylamine, Tris buffer)

### Methodology:

- Activation of Carboxylic Acid:
  - Dissolve Amino-PEG10-acid in the anhydrous solvent.
  - Add 1.1 equivalents of NHS, followed by 1.1 equivalents of EDC.
  - Stir the reaction mixture at room temperature for 1-4 hours to form the reactive NHS ester intermediate. The reaction is most efficient at pH 4.5-7.2.
- Coupling to Amine:
  - Dissolve the amine-containing target molecule in the reaction buffer (pH 7.2-8.0).
  - Add the activated Amino-PEG10-NHS ester solution to the target molecule solution.



- Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
- · Quenching:
  - Add a quenching reagent like hydroxylamine or Tris buffer to hydrolyze any unreacted NHS esters.
- · Purification:
  - Purify the final conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or High-Performance Liquid Chromatography (HPLC) to remove unreacted reagents.



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Figure 2. Workflow for EDC/NHS-mediated amide coupling.



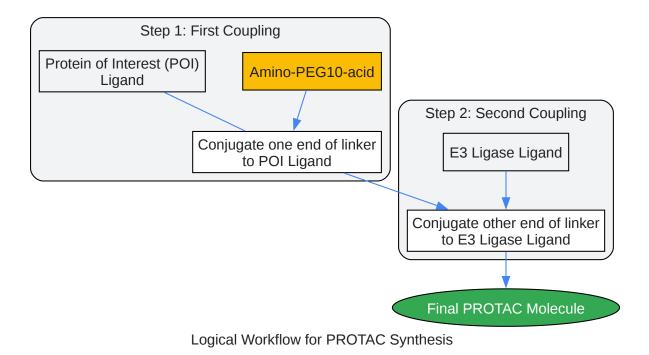
## **Protocol 2: Application in PROTAC Synthesis**

**Amino-PEG10-acid** is an ideal linker for synthesizing PROTACs, which requires connecting two distinct small molecules. The synthesis is typically a two-step process.

### Generalized Methodology:

- First Conjugation: React either the amine or the carboxylic acid end of Amino-PEG10-acid with the first ligand (e.g., the ligand for the Protein of Interest, POI).
  - If the POI ligand has a carboxylic acid, use the amine end of the PEG linker via standard peptide coupling (e.g., with HATU or EDC).
  - If the POI ligand has an amine, use the carboxylic acid end of the PEG linker via the EDC/NHS protocol described above.
- Purification: Purify the singly-conjugated intermediate to remove unreacted starting materials.
- Second Conjugation: React the remaining free functional group on the PEG linker with the second ligand (e.g., the E3 ligase ligand).
- Final Purification: Purify the final PROTAC molecule, typically using reverse-phase HPLC.





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**Figure 3.** Logical workflow for PROTAC synthesis.

## **Protocol 3: General Purification and Analysis**

Purification is a critical step to ensure the homogeneity of the final conjugate.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is often the method of choice for purifying and analyzing PEGylated conjugates. A C18 column with a water/acetonitrile gradient containing an additive like formic acid (0.1%) is common.
- Size-Exclusion Chromatography (SEC): For larger biomolecules like proteins, SEC is effective for separating the larger conjugate from smaller, unreacted linkers and molecules.
- Characterization: The final product should be characterized to confirm successful
  conjugation. Techniques include Mass Spectrometry (ESI-MS or MALDI-TOF) to verify the
  molecular weight and HPLC or electrophoresis (SDS-PAGE for proteins) to assess purity.



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## References

- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
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